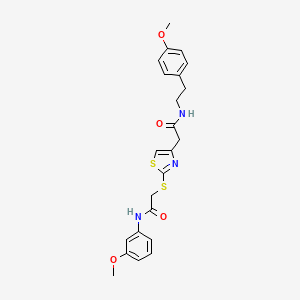

![molecular formula C17H11Cl2F3N6O B2535496 8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 303986-21-2](/img/structure/B2535496.png)

8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

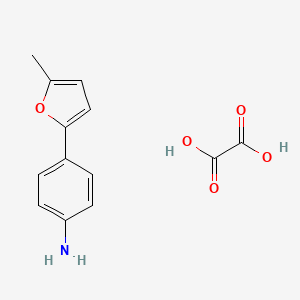

The compound contains several functional groups including a pyridine ring, a triazoloquinoxaline ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their ability to form stable structures and interact with various biological targets .

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electronegative fluorine atoms in the trifluoromethyl group could create a dipole moment, making the compound polar .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo various reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the trifluoromethyl group can undergo defluorination under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Quinoxaline Derivatives in Scientific Research

Quinoxalines and their derivatives are explored for their antitumoral properties and as catalysts' ligands. They are synthesized via condensation reactions and exhibit diverse biological activities, including serving as dyes, pharmaceuticals, and antibiotics. Notable examples include echinomycin and levomycin, highlighting the significant role of quinoxaline compounds in medicinal chemistry and biotechnological applications (Aastha Pareek & Dharma Kishor, 2015).

Triazoles and Pyridines in Corrosion Inhibition

Quinoline derivatives, closely related to pyridines, demonstrate substantial effectiveness as anticorrosive materials. Their electron-rich nature allows for stable chelating complexes with metal surfaces, underscoring their importance in materials science for protecting against metallic corrosion (C. Verma, M. Quraishi, & E. Ebenso, 2020).

Heterocyclic Compounds in Biological Applications

Derivatives of heterocyclic compounds such as triazoles, thiazoles, and pyrimidines are widely utilized in the synthesis of optical sensors due to their varied biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them excellent candidates for sensing applications, illustrating their versatility in scientific research (Gitanjali Jindal & N. Kaur, 2021).

Application in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, and agricultural products. Their use in manufacturing high-energy materials and anti-corrosion additives exemplifies their broad utility in various industrial sectors (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, & B. Uspensky, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F3N6O/c18-10-1-2-12-13(6-10)28-8-25-26-15(28)16(29)27(12)4-3-23-14-11(19)5-9(7-24-14)17(20,21)22/h1-2,5-8H,3-4H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGLDUAPEVVQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N3C=NN=C3C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)

![2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole](/img/structure/B2535415.png)

![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)

![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)

![Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2535429.png)

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)

![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)

![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)